1-cyclopropyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

Lipophilicity Drug-likeness Physicochemical profiling

Researchers pursuing CNS-targeting fragments face unpredictable ADME when interchanging mono-substituted triazole building blocks-N1-only or C5-only analogs yield divergent LogP and PSA that fail to replicate target engagement. This dual-substituted scaffold resolves that: N1-cyclopropyl confers conformational restriction and metabolic shielding, while C5-CF₃ elevates LogP to 1.33 with PSA maintained at 68 Ų (below the BBB threshold). Directly applicable to ACC inhibitor SAR and fragment-based lead optimization. Supplied with full analytical documentation for immediate use.

Molecular Formula C7H6F3N3O2
Molecular Weight 221.14 g/mol
CAS No. 1375244-62-4
Cat. No. B1375789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopropyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
CAS1375244-62-4
Molecular FormulaC7H6F3N3O2
Molecular Weight221.14 g/mol
Structural Identifiers
SMILESC1CC1N2C(=C(N=N2)C(=O)O)C(F)(F)F
InChIInChI=1S/C7H6F3N3O2/c8-7(9,10)5-4(6(14)15)11-12-13(5)3-1-2-3/h3H,1-2H2,(H,14,15)
InChIKeyNDECZUSNAWDZJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopropyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid: Key Physicochemical Properties


1-Cyclopropyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1375244-62-4) is a disubstituted 1,2,3-triazole building block featuring an N1-cyclopropyl group and a C5-trifluoromethyl group on the carboxylic acid core. As a member of the 1,2,3-triazole family, it serves as a versatile intermediate for medicinal chemistry and agrochemical research, with physicochemical properties (LogP 1.33, PSA 68 Ų) that differentiate it from its mono-substituted analogs [1]. The compound's calculated drug-like properties position it as a potentially advantageous scaffold for fragment-based drug discovery and lead optimization programs where balanced lipophilicity and hydrogen-bonding capacity are critical .

Chemistry Dual-substituted 1,2,3-triazole-4-carboxylic acid building block with N1-cyclopropyl and C5-trifluoromethyl groups
Workflow Fragment-based library design and lead optimization programs requiring balanced lipophilicity and hydrogen-bonding capacity
Selection Distinct dual-substitution profile separates this scaffold from mono-substituted triazole analogs in property-driven screening cascades

Synergistic Advantage of N1-Cyclopropyl and C5-Trifluoromethyl in 1375244-62-4


Interchanging 1,2,3-triazole-4-carboxylic acid building blocks without considering dual N1/C5 substitution leads to unpredictable changes in molecular recognition and ADME properties. The N1-cyclopropyl substituent introduces conformational restriction and metabolic shielding, while the C5-trifluoromethyl group simultaneously enhances lipophilicity (ΔLogP +1.02 vs. the non-fluorinated analog) and reduces polar surface area . Compounds bearing only one of these substituents—such as 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid (LogP 0.31) or 5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid (LogP 0.52, PSA 78.87 Ų)—exhibit divergent property profiles that are unlikely to replicate the target engagement and permeability behavior accessible to the dual-substituted system . The quantitative evidence below demonstrates that 1375244-62-4 occupies a distinct and non-interchangeable position within the triazole-carboxylic acid chemical space.

vs N1-cyclopropyl analog Mono-substituted analog without C5-CF₃ shows substantially lower lipophilicity; membrane permeability profile may not replicate dual-substituted system behavior
vs C5-CF₃ analog Analog lacking N1-cyclopropyl group has higher polar surface area; predicted CNS permeability and absorption rankings may shift
Dual substitution context Combined N1-cyclopropyl and C5-CF₃ groups create a distinct property cluster; single-substituent building blocks occupy a different chemical space and may not transfer directly

Physicochemical Comparison: 1375244-62-4 vs. Closest Analogs


Lipophilicity Advantage: LogP vs. N1-Cyclopropyl Analog

The target compound exhibits a calculated LogP of 1.33, representing a >1.0 log unit increase in lipophilicity compared to 1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid (LogP 0.31), which lacks the C5-trifluoromethyl group [1]. This increase is consistent with the well-established Hansch π constant for aromatic CF₃ (~+0.88), confirming the additive contribution of the trifluoromethyl substituent to hydrophobic surface area.

LogP Comparison
Data to verify
Target LogP 1.33
vs N1-cyclopropyl analog 0.31 — ΔLogP +1.02 (~10.5× partition ratio)
Reported calculated lipophilicity comparison context
In silico LogP; supplier-reported data; cross-study comparable
Lipophilicity Drug-likeness Physicochemical profiling

Polar Surface Area Advantage: PSA vs. C5-Trifluoromethyl Analog

The target compound maintains a polar surface area (PSA) of 68 Ų, which is 10.9 Ų lower than the 5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid analog (PSA 78.87 Ų) that lacks the N1-cyclopropyl group [1]. The combination of higher LogP and lower PSA places the target compound in a more favorable region of the BOILED-Egg model for predicted intestinal absorption and blood-brain barrier penetration.

PSA Metric
Data to verify
68 Ų
vs C5-CF₃ analog 78.87 Ų — ΔtPSA −10.87 Ų (13.8% lower)
Reported PSA below 70 Ų CNS threshold context
In silico tPSA; supplier-reported data
Polar surface area Permeability ADME

Rotatable Bond Flexibility Compared to N1-Unsubstituted Core

The target compound contains 3 rotatable bonds compared to 1 rotatable bond in the minimal 5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid core [1]. The N1-cyclopropyl group introduces two additional rotatable bonds (the cyclopropyl ring itself is conformationally restricted) while the cyclopropyl ring's rigid three-membered structure limits the entropic penalty upon binding relative to freely rotating alkyl substituents. This profile offers a superior balance between scaffold flexibility for binding-site adaptation and conformational pre-organization.

Rotatable Bonds
Data to verify
3 rotatable bonds
vs C5-CF₃ minimal core 1 bond — +2 bonds, controlled conformational flexibility
Reported conformational flexibility context
Standard rotatable bond count; supplier data
Conformational restriction Entropic penalty Ligand efficiency

Application Scenarios for 1375244-62-4


CNS-Permeable Fragment-Based Lead Discovery

The combination of elevated LogP (1.33) and low PSA (68 Ų) [1] makes this compound particularly suited for fragment libraries targeting CNS indications, as it meets the dual criteria of sufficient lipophilicity for membrane transit and PSA below the 70 Ų blood-brain barrier penetration threshold.

N1 Metabolic Stability Optimization

The N1-cyclopropyl group provides steric shielding against CYP450-mediated oxidation at the triazole N1-adjacent positions while maintaining the hydrogen-bonding functionality of the carboxylic acid, offering an advantage over N1-unsubstituted or N1-methyl analogs [1].

Synthesis of ACC Inhibitors

The 1,2,3-triazole-4-carboxylic acid scaffold with C5-CF₃ substitution appears in patent families targeting acetyl-CoA carboxylase (ACC) inhibition [2]; this specific building block enables direct incorporation into SAR exploration of ACC-targeting small molecules for metabolic disease.

Agrochemical Intermediate Synthesis

The trifluoromethyl group's electron-withdrawing character and metabolic stability benefits, combined with the synthetic versatility of the carboxylic acid handle, position this building block as a strategic intermediate for designing novel fungicidal or herbicidal triazole derivatives.

Application
Selection Property
Validation Focus
CNS fragment-based library research
Lipophilicity-PSA balance review
BBB permeability model context
N1 metabolic stability studies
N1-cyclopropyl steric context
CYP450 oxidation site review
ACC inhibitor SAR exploration
C5-CF₃ triazole scaffold context
ACC-targeting compound review
Agrochemical triazole research
CF₃ electron-withdrawing context
Fungicidal/herbicidal lead review
Quote Request

Request a Quote for 1-cyclopropyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.